molecular formula C12H19N5 B11728305 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11728305
M. Wt: 233.31 g/mol
InChI Key: KDJDAYUTUQNDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is a class of heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction can be catalyzed by various agents, including acids, bases, or metal catalysts, and can be carried out under reflux or microwave irradiation to improve yields and reaction times .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs continuous flow reactors and environmentally friendly catalysts to enhance efficiency and reduce waste. Techniques such as ultrasound and microwave-assisted synthesis are also used to optimize reaction conditions and improve scalability .

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine and N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide .

Uniqueness

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-ethyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-9(2)12(15-17)13-6-11-7-14-16(4)10(11)3/h7-8H,5-6H2,1-4H3,(H,13,15)

InChI Key

KDJDAYUTUQNDRE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=C(N(N=C2)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.